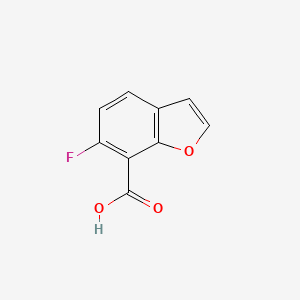

6-Fluoro-1-benzofuran-7-carboxylic acid

Description

Overview of the Benzofuran (B130515) Scaffold in Chemical Research

The benzofuran moiety is a cornerstone in the development of new therapeutic agents. Its derivatives have been shown to exhibit a wide spectrum of biological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. nih.gov The versatility of the benzofuran ring system allows for extensive structural modifications, enabling chemists to fine-tune its biological activity and pharmacokinetic profile. This adaptability has made it a focal point for the synthesis of novel compounds with potential applications in medicine and beyond. The exploration of different substitution patterns on the benzofuran core is a continuous effort in the quest for more potent and selective drugs. researchgate.net

Rationale for Focused Research on 6-Fluoro-1-benzofuran-7-carboxylic acid

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the physicochemical and biological characteristics of a parent compound. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

The specific focus on This compound is driven by the synergistic potential of its constituent parts: the proven biological relevance of the benzofuran scaffold, the advantageous properties conferred by the fluorine substituent, and the versatile reactivity of the carboxylic acid group. The carboxylic acid moiety, in particular, can act as a handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives such as esters and amides. This functional group can also participate in crucial hydrogen bonding interactions with biological targets. The precise placement of the fluorine atom at the 6-position and the carboxylic acid at the 7-position is anticipated to create a unique electronic and steric environment, potentially leading to novel biological activities and applications. Research into this specific isomer is aimed at exploring these possibilities and understanding the structure-activity relationships within this class of compounds. researchgate.netnih.gov

Scope and Defined Research Objectives for this compound Studies

The primary research objective for studies involving this compound is a thorough investigation of its chemical properties and potential applications. This encompasses several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound. Comprehensive characterization using modern analytical techniques is crucial to confirm its structure and purity.

Physicochemical Profiling: Determining key physical and chemical properties such as melting point, solubility, and pKa to establish a baseline for its behavior in various systems.

Spectroscopic Analysis: A detailed examination of its spectroscopic signatures (NMR, IR, MS) to provide a deeper understanding of its molecular structure and electronic properties.

Exploration of Chemical Reactivity: Investigating the reactivity of the carboxylic acid group and the benzofuran ring system to synthesize novel derivatives with potentially enhanced biological activities.

Biological Screening: Evaluating the compound and its derivatives for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties, to identify potential therapeutic applications.

Materials Science Applications: Exploring its potential as a building block for the development of novel organic materials with interesting electronic or photophysical properties.

By systematically addressing these objectives, researchers aim to unlock the full potential of this compound as a valuable compound in both medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of a chemical compound necessitates a detailed analysis of its physical, chemical, and spectroscopic properties. For this compound, this data provides a foundational understanding of its identity, structure, and potential behavior in chemical reactions and biological systems.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interaction with other substances. While experimentally determined data is not extensively available in the public domain, predicted values from computational models offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C₉H₅FO₃ | PubChem |

| Molecular Weight | 180.14 g/mol | PubChem |

| Canonical SMILES | C1=CC(=C(C2=C1C=CO2)C(=O)O)F | PubChem |

| InChI Key | OBVOVAWAKKDUFL-UHFFFAOYSA-N | PubChem |

| Predicted XLogP3 | 2.0 | PubChem |

| Predicted Boiling Point | 319.8 ± 22.0 °C |

Note: Predicted values are computationally generated and may differ from experimental values.

Spectroscopic Data

Spectroscopic data provides a "fingerprint" of a molecule, allowing for its unambiguous identification and the elucidation of its atomic connectivity and electronic environment.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzofuran ring system. The chemical shifts and coupling constants of these signals would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum would reveal the chemical environments of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate at a significantly downfield position (typically in the range of 160-180 ppm). The carbon atoms attached to the fluorine and oxygen atoms would also show characteristic chemical shifts. libretexts.org

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. spectroscopyonline.com

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹. spectroscopyonline.com

C-O stretching bands for the furan (B31954) ring and the carboxylic acid. spectroscopyonline.com

Aromatic C-H and C=C stretching bands.

A C-F stretching band, the position of which can vary.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (180.14 g/mol ).

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as CO₂, H₂O, and CO from the parent ion, providing further structural information. For instance, the loss of a hydroxyl radical (OH, mass 17) or a carboxyl group (COOH, mass 45) are common fragmentation pathways for carboxylic acids.

Synthesis and Chemical Reactions

The ability to efficiently synthesize this compound and understand its reactivity is fundamental to exploring its potential applications.

Synthetic Methodologies

One potential approach could involve the construction of the benzofuran core from appropriately substituted phenols and alkynes. For instance, a substituted fluorophenol could be reacted with a suitable three-carbon synthon to build the furan ring. Subsequent functionalization, or the use of a pre-functionalized starting material, would be necessary to introduce the carboxylic acid group at the 7-position.

Another general strategy involves the cyclization of ortho-alkynylphenols. A synthetic precursor, such as a 2-alkynyl-3-fluorophenol derivative, could be cyclized to form the benzofuran ring. The carboxylic acid or a precursor functional group would need to be present on the starting materials.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the carboxylic acid functional group. This group can undergo a variety of transformations to produce a range of derivatives, which is a key aspect of its utility as a chemical intermediate.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, will yield amides. This is a particularly important reaction in medicinal chemistry for the synthesis of bioactive compounds.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Electrophilic Aromatic Substitution: The benzofuran ring itself can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing fluoro and carboxyl substituents.

Applications and Research Directions

The unique combination of a benzofuran scaffold, a fluorine substituent, and a carboxylic acid functional group makes this compound a compound of significant interest in several areas of research.

Medicinal Chemistry

The benzofuran core is a well-established pharmacophore, and the introduction of a fluorine atom can enhance drug-like properties. Therefore, this compound is a promising starting point for the development of new therapeutic agents. Research in this area would likely focus on synthesizing a library of derivatives, such as amides and esters, and screening them for various biological activities. Given the known activities of other benzofuran derivatives, potential areas of investigation include:

Anticancer Agents: Many benzofuran derivatives have shown potent anticancer activity. nih.gov The fluorine atom in this compound could enhance its interaction with target proteins implicated in cancer pathways.

Antimicrobial Agents: The benzofuran scaffold is present in many natural and synthetic antimicrobial compounds. nih.gov Derivatives of this compound could be evaluated for their efficacy against a range of bacterial and fungal pathogens.

Anti-inflammatory Agents: Some benzofuran derivatives exhibit anti-inflammatory properties. The potential of this compound and its derivatives in this therapeutic area warrants investigation.

Materials Science

Benzofuran-based compounds have also found applications in materials science, particularly in the development of organic electronics. The extended π-system of the benzofuran ring can facilitate charge transport, making it a useful building block for organic semiconductors and fluorescent materials. The introduction of a fluorine atom can modulate the electronic properties of the molecule, such as its HOMO and LUMO energy levels, which is a key consideration in the design of new materials. The carboxylic acid group provides a convenient point of attachment for incorporating the molecule into larger polymeric structures.

Chemical Intermediate

Perhaps the most immediate and versatile application of this compound is as a chemical intermediate or building block in organic synthesis. Its well-defined structure and reactive carboxylic acid handle make it a valuable starting material for the construction of more complex molecules. Synthetic chemists can utilize this compound to introduce the 6-fluorobenzofuran-7-yl moiety into a wide range of target structures, facilitating the exploration of new chemical space in drug discovery and materials science. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVOVAWAKKDUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780853-40-8 | |

| Record name | 6-fluoro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Fluoro 1 Benzofuran 7 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis Approaches for the Benzofuran (B130515) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the benzofuran core, several primary disconnection strategies are commonly employed, focusing on the formation of the furan (B31954) ring fused to the benzene (B151609) ring. nih.gov

Key retrosynthetic disconnections for the benzofuran scaffold typically involve breaking one or two bonds of the furan ring. The main approaches can be categorized based on the final bond formation step in the forward synthesis:

O-C2 Bond Formation: This is one of the most common strategies. The benzofuran ring is disconnected between the oxygen atom and the C2 carbon of the furan ring. This leads to precursors such as o-alkynylphenols, which can undergo intramolecular cyclization. This approach is highly effective and often proceeds with 5-endo-dig regioselectivity. nih.gov

C7a-O Bond Formation: This approach involves disconnecting the bond between the benzene ring and the furan oxygen. The synthetic precursors are typically o-halo-benzylketones or related structures that can undergo intramolecular C-O bond formation, often catalyzed by transition metals like copper or palladium. nih.gov

C3-C3a Bond Formation: Disconnecting the bond between C3 of the furan ring and the C3a of the benzene ring leads to precursors that can undergo intramolecular Friedel-Crafts-type reactions or other cyclizations to form the five-membered ring. oregonstate.edu

Intermolecular Approaches: More convergent strategies involve forming two bonds in a single cascade or one-pot reaction. For instance, the reaction between a phenol (B47542) and an α-haloketone can form the O-C2 and C2-C3 bonds in a sequence of O-alkylation followed by intramolecular cyclodehydration. nih.govresearchgate.net

A generalized retrosynthetic analysis for a substituted benzofuran, applicable to the target molecule, is illustrated below. The analysis shows disconnections leading back to a substituted phenol and a suitable two-carbon synthon.

(Note: The image is a conceptual representation of retrosynthetic pathways.)

Classical and Modern Synthetic Routes for 6-Fluoro-1-benzofuran-7-carboxylic acid

The synthesis of this compound requires careful regiochemical control to ensure the correct placement of the fluoro, carboxylic acid, and furan ring substituents on the benzene core. The synthetic strategy can either begin with a pre-functionalized benzene ring or introduce the substituents at various stages of the synthesis.

The formation of the benzofuran ring is the cornerstone of the synthesis. Numerous methods have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes. acs.org

Palladium-Catalyzed Cyclization: A powerful modern method involves the palladium-catalyzed coupling of terminal acetylenes with o-hydroxy aryl halides, which can construct the benzofuran ring in a single step. rsc.org For the target molecule, a plausible precursor would be a substituted 2-iodophenol. The Sonogashira coupling of an o-halophenol with an acetylene (B1199291) derivative, followed by an intramolecular cyclization (annulation), provides a direct route to the benzofuran core. rsc.org

Acid-Catalyzed Cyclization: A classical approach involves the acid-induced cyclization of an aryloxyketone. This involves the O-alkylation of a phenol with an α-haloketone, followed by cyclodehydration to form the furan ring. nih.govrsc.org The regioselectivity of the cyclization can be an issue if both ortho positions of the phenol are unsubstituted, but with appropriate substitution, a single regioisomer can be obtained. oregonstate.edu

Diels-Alder Based Cascade: A novel approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. This cascade reaction proceeds via a Diels-Alder cycloaddition, followed by eliminations and cyclization to furnish highly substituted benzofuranones, which can be converted to benzofurans. This method offers excellent regiochemical control. oregonstate.edu

The following table summarizes various cyclization strategies for benzofuran synthesis.

| Method | Precursors | Catalyst/Reagent | Key Features | Reference(s) |

| Sonogashira Coupling/Annulation | o-Iodophenol, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | High efficiency, good functional group tolerance. | rsc.org |

| Intramolecular Cyclodehydration | Aryloxyketone | Acid (e.g., H₂SO₄, PPA) | Classical method, suitable for specific substitution patterns. | oregonstate.edu |

| Titanium-Promoted Cyclization | Phenol, α-Haloketone | TiCl₄ | One-step, high regioselectivity for 2-substituted benzofurans. | nih.govresearchgate.net |

| Indium-Catalyzed Hydroalkoxylation | Alkynylphenol | InI₃ | 5-endo-dig regioselectivity, mild conditions. | nih.gov |

Introducing a fluorine atom at a specific position on an aromatic ring requires a regioselective strategy. For the 6-position of the benzofuran, two main approaches can be considered: starting with a pre-fluorinated raw material or performing a late-stage fluorination.

Using Fluorinated Starting Materials: The most straightforward approach is to begin the synthesis with a commercially available, appropriately substituted fluorophenol. For the synthesis of this compound, a starting material like 4-fluorophenol (B42351) or a derivative thereof would be ideal. researchgate.net For example, 4-fluorophenol can be acylated to introduce a group at the 2-position, which can then be used to construct the furan ring, ensuring the fluorine remains at the desired position. researchgate.net

Late-Stage Fluorination: While more challenging, introducing the fluorine atom later in the synthesis can be advantageous. Methods like fluorodenitration, where a nitro group is displaced by fluoride (B91410), have been successfully applied to furan-based systems. researchgate.net For the benzofuran core, this would require the synthesis of a 6-nitrobenzofuran (B3273030) precursor. Electrophilic fluorinating agents could also be employed, although controlling the regioselectivity on an electron-rich system like benzofuran can be difficult. The presence of directing groups is crucial for achieving high selectivity.

The introduction of halogen atoms, including fluorine, has been shown to increase the biological activity of benzofuran derivatives in some cases, likely due to their ability to form halogen bonds and alter the molecule's electronic properties and lipophilicity. nih.govnih.gov

Introducing a carboxylic acid group at the C7 position, ortho to the phenolic oxygen, is a significant synthetic challenge.

Ortho-Lithiation and Carboxylation: A common strategy for introducing functionality at a position ortho to a directing group is directed ortho-metalation (DoM). If the synthesis starts from a phenol, the hydroxyl group must first be protected with a suitable directing metalation group (DMG), such as a pivaloyl or carbamoyl (B1232498) group. The protected phenol can then be treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) to selectively deprotonate the C7 position, followed by quenching with carbon dioxide (CO₂) to introduce the carboxylic acid group. Subsequent deprotection and furan ring formation would yield the desired product.

Friedel-Crafts Acylation: If the benzofuran ring is already formed, a Friedel-Crafts acylation could potentially introduce an acyl group at the C7 position, which can then be oxidized to a carboxylic acid. However, Friedel-Crafts reactions on benzofuran often favor substitution at the C2 or C3 positions, making regioselective C7 functionalization difficult without strong directing groups. nih.gov

Oxidation of an Existing Group: An alternative is to introduce a group at C7 that can be easily converted to a carboxylic acid. For example, if a 7-methyl or 7-formyl benzofuran intermediate can be synthesized, it could be oxidized to the carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Targeted Synthesis of Isomeric and Derivatized Forms of Fluoro-Benzofuran Carboxylic Acids

The synthetic strategies outlined above are modular and can be adapted to produce a variety of isomers and derivatives.

Isomeric Forms: By choosing different starting materials, various isomers can be synthesized.

Fluoro Isomers: Starting with 2-fluorophenol (B130384) or 3-fluorophenol (B1196323) derivatives would lead to the synthesis of 4-fluoro- (B1141089) or 5-fluoro-1-benzofuran-7-carboxylic acid, respectively. The choice of the initial halogenated phenol dictates the final position of the fluorine atom.

Carboxylic Acid Isomers: Synthesizing isomers with the carboxylic acid at different positions (e.g., 2, 3, 4, or 5) involves different retrosynthetic disconnections and synthetic routes. For instance, benzofuran-2-carboxylic acids are commonly prepared from salicylaldehydes. researchgate.net

Derivatized Forms: The carboxylic acid functional group serves as a versatile handle for further derivatization.

Esters: The carboxylic acid can be easily converted to its corresponding ester (e.g., methyl or ethyl ester) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Amides: Amide derivatives can be prepared by first converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a desired amine. nih.gov Alternatively, direct amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. nih.gov

The synthesis of various halogenated benzofuran derivatives has been explored for their potential as anticancer agents, with the position of the halogen significantly influencing activity. nih.govmdpi.com

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, potentially industrial scale requires rigorous optimization of reaction conditions to maximize yield, purity, and safety while minimizing cost and waste. nih.gov

Catalyst and Ligand Screening: For transition-metal-catalyzed steps, such as palladium-catalyzed cyclizations, screening different catalysts and ligands is crucial. For example, in Pd-catalyzed C-H functionalization, the choice of ligand can dramatically affect the yield and selectivity. mdpi.com Reducing catalyst loading to parts-per-million (ppm) levels is a key goal for cost-effective synthesis. nih.gov

Solvent and Temperature Effects: The choice of solvent can influence reaction rates, selectivity, and product solubility. Optimizing the reaction temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products. For cyclization reactions, high temperatures are often required, but microwave-assisted synthesis can sometimes shorten reaction times and improve yields. scienceopen.com

Reagent Stoichiometry and Work-up Procedures: Fine-tuning the stoichiometry of reagents can reduce waste and cost. Developing efficient and scalable work-up and purification procedures, such as crystallization instead of chromatography, is essential for large-scale production. nih.gov For instance, a practical synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a related structure, was developed with a focus on mild conditions and readily available reagents to be suitable for industrialization. researchgate.net

The table below provides examples of reaction parameters that are typically optimized for scalable synthesis.

| Parameter | Objective of Optimization | Example Strategies |

| Catalyst Loading | Minimize cost and residual metal contamination. | Screen for high-turnover catalysts; use ppm-level loading. |

| Solvent | Improve yield, selectivity, and process safety. | Test a range of solvents (e.g., toluene, DMF, MeCN); consider greener solvents. |

| Temperature | Balance reaction rate and side product formation. | Perform temperature screening studies; utilize process control. |

| Reaction Time | Maximize throughput. | Monitor reaction progress by HPLC to determine optimal endpoint. |

| Purification | Enable large-scale, cost-effective isolation. | Develop crystallization or extraction methods to replace chromatography. |

Chemical Reactivity and Transformation Studies of 6 Fluoro 1 Benzofuran 7 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is generally reactive toward electrophiles due to the electron-donating effect of the heterocyclic oxygen atom. researchgate.net This activation is most pronounced at the C2 and C3 positions of the furan (B31954) ring. However, in 6-fluoro-1-benzofuran-7-carboxylic acid, the regioselectivity of electrophilic aromatic substitution is more complex due to the electronic effects of the substituents on the benzene (B151609) ring.

Table 1: Summary of Substituent Directing Effects on the Benzofuran Core

| Substituent | Position | Electronic Effect | Directing Influence |

| Furan Oxygen | 1 | Electron-Donating (Resonance) | Activator, ortho-, para-directing (to C2, C7a) |

| Fluorine | 6 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivator, ortho-, para-directing (to C5, C7) |

| Carboxylic Acid | 7 | Electron-Withdrawing (Inductive & Resonance) | Deactivator, meta-directing (to C5) |

Nucleophilic Substitution Reactions and Their Directivity

Nucleophilic aromatic substitution (SNAr) on the benzofuran core is generally challenging due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

In the case of this compound, the fluorine atom at the C6 position could potentially be displaced by a strong nucleophile via an SNAr mechanism. The reaction would be facilitated by the electron-withdrawing carboxylic acid group at the adjacent C7 position, which can help stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. However, forcing conditions, such as high temperatures and highly nucleophilic reagents, would likely be necessary to achieve this transformation. The directivity would be specific to the C6 position, as this is the location of the leaving group (fluoride).

Carboxylic Acid Group Transformations

The carboxylic acid group at the C7 position is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of various derivatives such as esters, acyl fluorides, and amides.

The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. rug.nl The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.com This acid-catalyzed condensation is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

For example, the reaction of this compound with methanol (B129727) or ethanol (B145695) in the presence of concentrated sulfuric acid would yield the corresponding methyl or ethyl ester. google.com

Table 2: Representative Conditions for Esterification

| Alcohol | Catalyst | Solvent | Temperature | Typical Outcome |

| Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Methyl 6-fluoro-1-benzofuran-7-carboxylate |

| Ethanol | p-Toluenesulfonic acid | Toluene | Reflux (with Dean-Stark trap) | Ethyl 6-fluoro-1-benzofuran-7-carboxylate |

| Isopropanol | Bi(OTf)₃ (catalytic) rug.nl | Isopropanol (excess) | 150 °C | Isopropyl 6-fluoro-1-benzofuran-7-carboxylate |

Acyl Fluoride (B91410) Formation and Utility

Acyl fluorides are valuable synthetic intermediates due to their unique balance of stability and reactivity, being more stable than acyl chlorides but more reactive than esters. researchgate.netbeilstein-journals.org They can be synthesized directly from carboxylic acids via deoxyfluorination. A variety of modern reagents can effect this transformation under mild conditions. organic-chemistry.org

Reagents such as 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor) cas.cn, XtalFluor-E, and 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) researchgate.netbeilstein-journals.org are effective for converting (hetero)aryl carboxylic acids into their corresponding acyl fluorides. organic-chemistry.org The reaction typically proceeds efficiently and offers high functional group tolerance. beilstein-journals.org

Table 3: Reagents for Deoxyfluorination of Carboxylic Acids

| Reagent | Abbreviation | Conditions | Key Features |

| 3,3-Difluoro-1,2-diphenylcyclopropene | CpFluor | CH₂Cl₂, room temperature cas.cn | Bench-stable, neutral conditions. cas.cn |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Dichloromethane, room temp. organic-chemistry.org | Thermally stable liquid reagent. organic-chemistry.org |

| 2-(Trifluoromethylthio)benzothiazolium triflate | BT-SCF₃ | DIPEA, CH₂Cl₂, room temp. beilstein-journals.org | Can be used in sub-stoichiometric amounts. researchgate.netbeilstein-journals.org |

| Pentafluoropyridine | PFP | DIPEA, MeCN, room temperature nih.gov | Inexpensive, commercially available reagent. nih.gov |

The resulting 6-fluoro-1-benzofuran-7-carbonyl fluoride is a useful precursor for the synthesis of other carboxylic acid derivatives. Its enhanced electrophilicity allows it to react readily with nucleophiles, making it particularly useful for challenging acylation reactions, such as the formation of amides and esters under mild conditions. beilstein-journals.orgcas.cn

The synthesis of amides from this compound can be accomplished through several reliable methods. The most direct approach involves the use of coupling reagents that activate the carboxylic acid in situ, followed by reaction with an amine. nih.govmdpi.com Common coupling agents include carbodiimides (like EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU). researchgate.net

Alternatively, a two-step, one-pot procedure can be employed where the carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride or acyl fluoride. rsc.org

Via Acyl Chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive 6-fluoro-1-benzofuran-7-carbonyl chloride. Subsequent addition of a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine, yields the desired amide. rsc.orgnih.gov

Via Acyl Fluoride : As described previously, the carboxylic acid can be converted to the acyl fluoride. This intermediate can then be reacted with an amine, often in the same pot, to form the amide bond. cas.cnbeilstein-journals.orgnih.gov This method is often preferred for sensitive substrates as the conditions are typically milder. beilstein-journals.org

Table 4: Common Methods for Amide Synthesis

| Method | Activating/Coupling Reagent | Amine | Conditions |

| Direct Coupling | TiCl₄ nih.gov | Primary or Secondary Amines | Pyridine (B92270), 85 °C nih.gov |

| Direct Coupling | HBTU / Hünig's base researchgate.net | Primary or Secondary Amines | Room Temperature researchgate.net |

| Acyl Chloride Intermediate | Thionyl chloride (SOCl₂) rsc.org | Primary or Secondary Amines | DCM, Triethylamine, 0 °C to RT rsc.org |

| Acyl Fluoride Intermediate | CpFluor, then amine cas.cn | Primary or Secondary Amines | One-pot, 50 °C cas.cn |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxylic acid group and its replacement with a hydrogen atom, can be a challenging transformation for aromatic carboxylic acids. However, several methods have been developed for the decarboxylation of heteroaromatic carboxylic acids.

One effective method involves catalysis by silver carbonate in the presence of acetic acid (AcOH) in a solvent like DMSO at elevated temperatures. organic-chemistry.org This protocol has been shown to be efficient for a variety of heteroaromatic systems. Another modern approach utilizes visible-light photoredox catalysis. organic-chemistry.org These methods often operate under milder conditions and can offer high functional group tolerance. For instance, photoredox-catalyzed protocols can achieve hydrodecarboxylation using organic photocatalysts, converting the carboxylic acid into the corresponding C-H bond. organic-chemistry.orgacs.org

Reactivity Governed by Fluorine and Carboxylic Acid Substituents

The chemical reactivity of this compound is fundamentally dictated by the electronic properties of its substituents. The fluorine atom at the C-6 position and the carboxylic acid group at the C-7 position exert strong, and somewhat opposing, influences on the electron density distribution across the benzofuran scaffold.

The fluorine atom, due to its high electronegativity, withdraws electron density from the benzene ring via the sigma bond (inductive effect). However, it can also donate electron density through its lone pairs into the aromatic system (resonance effect), making it a deactivating but ortho-, para-directing group. The carboxylic acid group is a potent electron-withdrawing group through both inductive and resonance effects, strongly deactivating the ring towards electrophilic attack and acting as a meta-director.

Conversely, the electron-withdrawing nature of these substituents can make the benzene ring more susceptible to nucleophilic aromatic substitution, although this would likely require harsh reaction conditions. The primary sites of reactivity often involve the functional groups themselves. The carboxylic acid moiety can undergo standard transformations, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine.

Decarboxylation: Removal of the -COOH group, which can sometimes be facilitated by adjacent groups. Research on other electron-rich heteroaromatic carboxylic acids has shown that decarboxylative fluorination can be achieved using reagents like Selectfluor. acs.org

The interplay between these substituents is summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Typical Reactions |

|---|---|---|---|---|

| Fluorine | C-6 | -I (Inductive), +R (Resonance) | Deactivating, Ortho, Para-directing | Influences regioselectivity of ring substitutions |

| Carboxylic Acid | C-7 | -I (Inductive), -R (Resonance) | Strongly Deactivating, Meta-directing | Esterification, Amide formation, Decarboxylation |

Oxidation and Reduction Pathways of the Benzofuran Ring System

The benzofuran ring system possesses distinct sites for oxidation and reduction, primarily centered on the furan moiety's C2-C3 double bond.

Oxidation Pathways

The oxidation of benzofurans typically proceeds at the electron-rich C2-C3 double bond of the furan ring. mdpi.com This process often involves the formation of a highly reactive epoxide intermediate (an arene oxide), which is prone to subsequent ring-opening reactions. mdpi.com The specific products obtained are highly dependent on the oxidant used and the reaction conditions. mdpi.com

Common oxidation pathways include:

Epoxidation and Ring Cleavage: Using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or green oxidants such as hydrogen peroxide with a catalyst can generate the initial epoxide. mdpi.com This unstable intermediate can rearrange or be attacked by nucleophiles, leading to the cleavage of the furan ring and the formation of derivatives like 2-acyloxyphenones or salicylaldehydes. mdpi.comresearchgate.net

Photooxygenation: In the presence of light and a sensitizer, benzofurans can react with molecular oxygen. For example, the photooxygenation of 2,3-dimethylbenzofuran (B1586527) yields a dioxetane intermediate, which upon warming, isomerizes to form 2-acetoxyacetophenone. researchgate.net

Catalytic Oxidation: Systems using catalysts like Mn(III)/Co(II) can facilitate oxidative ring-opening of the furan ring to produce 1,4-dicarbonyl compounds. rsc.org

| Oxidant/Conditions | Intermediate | Typical Product(s) | Reference |

|---|---|---|---|

| m-CPBA or H₂O₂/Mn(III) Porphyrin | Epoxide (Arene Oxide) | Ring-opened keto esters, Salicylaldehydes | mdpi.com |

| O₂, Light, Sensitizer | Dioxetane | Rearranged acetophenone (B1666503) derivatives | researchgate.net |

| O₂, Mn(III)/Co(II) Catalysts | Endoperoxide | 1,4-Dicarbonyl compounds | rsc.org |

Reduction Pathways

Reduction of the benzofuran system typically involves the hydrogenation of the furan ring, leaving the benzene ring intact. This selective reduction is a valuable synthetic transformation, yielding 2,3-dihydrobenzofurans, which are common structural motifs in bioactive molecules. rwth-aachen.deacs.org

Key reduction methods include:

Catalytic Hydrogenation: This is the most common method, employing transition metal catalysts. The choice of catalyst and conditions is crucial for achieving high selectivity and, in the case of chiral substrates, enantioselectivity. rwth-aachen.denih.gov

Ruthenium Nanoparticles: Ru-based catalysts have been shown to be effective for the selective hydrogenation of benzofurans to dihydrobenzofurans. rwth-aachen.deacs.org

Iridium Catalysts: Chiral iridium-phosphine complexes can be used for the asymmetric hydrogenation of substituted benzofurans, producing enantioenriched products. nih.gov

Palladium Catalysts: Palladium on carbon (Pd/C) is a classic catalyst for various hydrogenation reactions, including the reduction of double bonds in heterocyclic rings. acs.org

Cascade Catalysis: For complete saturation of the entire ring system, more complex catalytic systems can be employed. A one-pot cascade catalysis using a combination of homogeneous and heterogeneous catalysts (e.g., Ru and Rh) can achieve the complete hydrogenation of benzofurans to yield octahydrobenzofurans. nih.gov

| Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|

| Ruthenium Nanoparticles (Ru@SILP) | 2,3-Dihydrobenzofuran | High selectivity for furan ring reduction | rwth-aachen.deacs.org |

| Iridium-Pyridine-Phosphinite Complexes | Chiral 2,3-Dihydrobenzofuran | Enantioselective hydrogenation | nih.gov |

| Palladium on Carbon (Pd/C) | 2,3-Dihydrobenzofuran | Commonly used, effective for heterocycle reduction | acs.org |

| Ru/Rh Cascade System | Octahydrobenzofuran | Complete hydrogenation of both rings | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 1 Benzofuran 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Fluoro-1-benzofuran-7-carboxylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its intricate structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the five protons on the benzofuran (B130515) ring system and the carboxylic acid proton. The aromatic region of the spectrum would reveal the chemical shifts and coupling patterns of the protons on the furan (B31954) and benzene (B151609) rings.

The protons H-2 and H-3 on the furan ring are anticipated to appear as doublets, with their coupling constant (J-coupling) providing evidence of their adjacent relationship. The protons on the benzene ring, H-4 and H-5, would also exhibit characteristic splitting patterns influenced by the adjacent fluorine atom and each other. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | ~7.8-8.0 | d | J(H2-H3) = ~2.0-2.5 |

| H-3 | ~7.0-7.2 | d | J(H3-H2) = ~2.0-2.5 |

| H-4 | ~7.6-7.8 | d | J(H4-H5) = ~8.0-8.5 |

| H-5 | ~7.3-7.5 | dd | J(H5-H4) = ~8.0-8.5, J(H5-F) = ~4.0-5.0 |

| COOH | >12.0 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal. The carbons directly bonded to the electronegative oxygen and fluorine atoms (C-6, C-7a, C-2) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical range for benzofuran systems, with their precise shifts influenced by the substituents. Furthermore, the carbon atoms in proximity to the fluorine will exhibit splitting (C-F coupling), providing additional confirmation of the fluorine's position.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~145-148 |

| C-3 | ~107-110 |

| C-3a | ~128-131 |

| C-4 | ~125-128 |

| C-5 | ~115-118 (d, J(C5-F) large) |

| C-6 | ~160-163 (d, J(C6-F) very large) |

| C-7 | ~110-113 (d, J(C7-F) small) |

| C-7a | ~150-153 |

| COOH | ~165-170 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. researchgate.netnih.gov

Crucially, this signal will be split into a doublet of doublets due to coupling with the adjacent protons, H-5. researchgate.net The magnitude of these coupling constants can further confirm the connectivity. The typical chemical shift range for aromatic fluorine compounds is between -100 and -200 ppm. researchgate.net

Expected ¹⁹F NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| F-6 | ~-110 to -130 | d | J(F-H5) = ~4.0-5.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively establish the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between H-2 and H-3, and between H-4 and H-5, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons (C-2, C-3, C-4, and C-5) by linking their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the quaternary carbons and piecing together the entire molecular framework. For instance, correlations from H-5 to C-4, C-6, and C-7 would be expected, while the carboxylic proton might show a correlation to C-7.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is anticipated around 1680-1710 cm⁻¹, with the conjugation to the aromatic ring shifting it to a lower wavenumber. spectroscopyonline.com Additionally, C-O stretching and O-H bending vibrations associated with the carboxylic acid would be present. orgchemboulder.com The spectrum would also feature bands corresponding to the C-F stretch and the aromatic C=C and C-H stretching and bending vibrations of the benzofuran core. acs.org

Expected Characteristic IR Absorptions:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C (Aromatic) | 1580-1620 | Medium |

| C-O (Carboxylic Acid/Furan) | 1200-1300 | Strong |

| C-F (Aromatic) | 1100-1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₅FO₃), the calculated exact mass is 180.02227 u. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the molecular formula.

In addition to the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides further structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). nih.gov The fragmentation of the benzofuran ring system can also lead to characteristic fragment ions. nih.gov

Expected HRMS Data:

| Ion | Formula | Calculated m/z |

| [M]+• | C₉H₅FO₃ | 180.0223 |

| [M-OH]+ | C₉H₄FO₂ | 163.0195 |

| [M-COOH]+ | C₈H₄FO | 135.0246 |

Note: The observed m/z values in an experiment would depend on the ionization method and the charge state of the ion (e.g., [M+H]⁺ in ESI+).

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for this compound. Consequently, detailed information regarding its solid-state molecular structure, including precise bond lengths, bond angles, and torsional angles, remains uncharacterized.

Without experimental crystallographic data, critical parameters that define the crystal lattice and the molecule's conformation within it are unavailable. This includes:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

Such data is fundamental for a definitive analysis of the molecule's three-dimensional arrangement in the solid state, including the planarity of the benzofuran ring system, the orientation of the carboxylic acid group relative to the ring, and intermolecular interactions such as hydrogen bonding or π-stacking that dictate the crystal packing. While computational modeling could offer theoretical predictions of its structure, these remain unverified in the absence of experimental single-crystal X-ray diffraction analysis.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if chiral derivatives exist)

An extensive search of the chemical literature indicates that no chiral derivatives of this compound have been synthesized or isolated. The parent molecule itself is achiral and therefore does not exhibit optical activity.

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are employed to investigate the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral compounds.

As there are no reported chiral derivatives of this compound, no studies utilizing chiroptical spectroscopy have been performed. Therefore, there is no experimental data on the Circular Dichroism of any related stereoisomers to report. The application of this analytical method would be contingent on the future synthesis of enantiomerically pure derivatives of this compound.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 1 Benzofuran 7 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 6-Fluoro-1-benzofuran-7-carboxylic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and determine its ground-state energy. nih.gov Such studies on related benzofuran (B130515) derivatives have successfully correlated theoretical parameters with experimental data. researchgate.netresearchgate.net These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. The presence of the fluorine atom and the carboxylic acid group would be expected to significantly influence the electron density distribution across the benzofuran core.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netemerginginvestigators.org For this compound, the HOMO would likely be distributed over the electron-rich benzofuran ring system, while the LUMO might be localized more towards the electron-withdrawing carboxylic acid group. Computational studies on similar benzofuran structures have used FMO analysis to understand reactivity and electronic transitions. nih.govresearchgate.netjetir.org

A hypothetical FMO analysis for this compound could yield the following parameters, which are essential for predicting its behavior in chemical reactions.

| Parameter | Predicted Significance |

| EHOMO | Indicates the ionization potential and electron-donating capability. |

| ELUMO | Relates to the electron affinity and electron-accepting capability. |

| Energy Gap (ΔE) | A key indicator of chemical reactivity and stability. emerginginvestigators.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, which helps in predicting how it will interact with other molecules. scispace.comyoutube.com The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-deficient areas (positive potential).

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the furan (B31954) oxygen, making these sites susceptible to electrophilic attack. A region of positive potential (blue) would be anticipated around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation. The electronegative fluorine atom would also create a region of negative potential. Such maps are instrumental in understanding non-covalent interactions and reactive sites. researchgate.netrjptonline.org

Conformation Analysis and Molecular Dynamics Simulations

Conformational analysis would focus on the rotation around the single bond connecting the carboxylic acid group to the benzofuran ring. This would identify the most stable conformers and the energy barriers between them. MD simulations could then be used to study the dynamic behavior of the molecule over time, particularly its interactions with solvent molecules, which is crucial for understanding its behavior in solution. Similar simulations on other organic molecules have revealed how solvent interactions can influence conformational preferences.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. For this compound, theoretical studies could predict the outcomes of various reactions. For instance, in an esterification reaction, calculations could map the entire reaction pathway, from the initial approach of the alcohol to the departure of the water molecule, identifying the key transition state and its associated activation energy. This information is invaluable for optimizing reaction conditions and predicting product formation. nih.gov

Theoretical pKa Predictions and Acidity Studies

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental chemical property. Theoretical methods, often employing thermodynamic cycles in conjunction with DFT calculations and a continuum solvation model, can provide accurate pKa predictions. researchgate.netresearchgate.net

For this compound, the acidity of the carboxylic proton is influenced by the electronic effects of both the benzofuran ring and the fluorine atom. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which is expected to stabilize the conjugate base (carboxylate anion) and thereby increase the acidity of the compound (i.e., lower its pKa value). Computational models for other fluorinated organic acids have demonstrated the significant impact of fluorine substitution on acidity. researchgate.netresearchgate.net

In Silico Studies of Molecular Interactions

In silico studies, which are conducted via computer simulation, are fundamental to understanding how a molecule like this compound might interact with biological targets. These methods are both time-efficient and cost-effective, offering deep insights at the atomic level.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. researchgate.net This method simulates the interaction between the ligand and the target's binding site, generating various possible conformations, or "poses," of the ligand. researchgate.net The primary objective is to identify the most stable binding pose, which generally corresponds to the lowest energy state of the complex. researchgate.net

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure can be optimized using quantum chemical methods like Density Functional Theory (DFT), which has been applied to other benzofuran derivatives to ensure an accurate representation of its geometry and electronic properties. nih.govresearchgate.net The protein structure is typically obtained from crystallographic databases like the Protein Data Bank (PDB).

Specialized software is then employed to perform the docking calculations. These programs explore the conformational space of the ligand within the protein's active site and use scoring functions to rank the resulting poses. The scoring functions are algorithms that estimate the binding free energy, thereby predicting the strength of the interaction. For related benzofuran compounds, studies have utilized these methodologies to predict their inhibitory effects against various biological targets, such as the epidermal growth factor receptor (EGFR) in cancer research. nih.govnih.gov This approach reveals critical amino acid residues involved in the binding process. researchgate.net

Following the identification of the most probable binding pose through molecular docking, a more detailed analysis of the interaction profile and binding energy is conducted. Binding energy calculations provide a quantitative estimate of the binding affinity between the ligand and the protein. A more negative binding energy value typically indicates a stronger and more stable interaction.

For instance, in studies involving benzofuran-1,2,3-triazole hybrids targeting EGFR, docking scores (a proxy for binding energy) were calculated, with values such as -10.2, -10.0, and -9.9 kcal/mol indicating strong potential inhibition. nih.gov These calculations are crucial for comparing the potential efficacy of different compounds.

Interaction profiling involves a detailed examination of the non-covalent forces that stabilize the ligand-protein complex. These interactions are fundamental to the specificity and strength of the binding. Key interactions typically analyzed include:

Hydrogen Bonds: These are critical for molecular recognition and are formed between hydrogen bond donors (like the carboxylic acid group on the ligand) and acceptors (like specific amino acid residues on the protein).

Pi-stacking Interactions: The aromatic benzofuran ring system can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site.

Structure Activity Relationship Sar and Structural Modification Strategies for Benzofuran Carboxylic Acids

General Principles of Structure-Activity Relationship in Benzofuran (B130515) Derivatives

The benzofuran scaffold, consisting of a fused benzene (B151609) and furan (B31954) ring, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netspirochem.comnih.gov The SAR of benzofuran derivatives is governed by the type, position, and orientation of substituents on both the benzene and furan rings. slideshare.net These substituents modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its interaction with biological targets. researchgate.net

Key principles that have emerged from extensive research on benzofuran derivatives include:

Substitution at the C2 and C3 positions of the furan ring: These positions are frequently targeted for modification. Earlier SAR studies on benzofuran derivatives identified that substitutions with ester or heterocyclic rings at the C2 position were crucial for cytotoxic activity. researchgate.netrsc.org

Halogenation: The introduction of halogen atoms, such as fluorine, chlorine, or bromine, into the benzofuran ring has consistently been shown to significantly increase the anticancer activities of these compounds. researchgate.net This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby enhancing binding affinity. researchgate.net

Hybrid Molecules: A common strategy in the development of potent benzofuran-based agents is the creation of hybrid molecules. This involves linking the benzofuran core to other pharmacologically active moieties like chalcones, triazoles, piperazines, or imidazoles. researchgate.netnih.gov This approach aims to leverage the synergistic effects of both structural components to enhance therapeutic efficacy. researchgate.net

Positional and Substituent Effects on Potential Molecular Interactions

The specific placement and nature of substituents on the benzofuran core of 6-fluoro-1-benzofuran-7-carboxylic acid have a profound impact on its potential molecular interactions. The interplay between the fluoro group at the 6-position and the carboxylic acid group at the 7-position, along with the inherent properties of the benzofuran nucleus, defines the compound's electronic landscape and its capacity for engaging with biological macromolecules.

Influence of Fluoro Substitution at the 6-Position on Electronic Properties and Molecular Recognition

The substitution of a hydrogen atom with fluorine at the 6-position of the benzofuran ring introduces significant changes to the molecule's electronic properties and its potential for molecular recognition. Fluorine is the most electronegative element, and its presence on the benzene ring exerts a strong electron-withdrawing inductive effect (-I effect). hokudai.ac.jp This effect can decrease the electron density of the aromatic ring system. hokudai.ac.jp

From a molecular recognition standpoint, the fluorine atom can participate in various non-covalent interactions that are crucial for ligand-receptor binding. These include:

Halogen Bonding: As previously mentioned, the electrophilic region on the fluorine atom can interact favorably with nucleophilic sites on a biological target, such as the backbone carbonyls or side-chain heteroatoms of amino acids. researchgate.net

Hydrophobic Interactions: Fluorine substitution can enhance hydrophobic interactions with nonpolar pockets in a binding site. researchgate.net Halogen substitutions at the para position of a benzofuran ring are often more likely to form favorable hydrophobic interactions, leading to increased potency. researchgate.net

Dipole-Dipole Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole interactions within a protein binding pocket.

A study on fluorinated benzofuran and dihydrobenzofuran derivatives suggested that the biological effects of these compounds are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. researchgate.netwikipedia.org

Impact of the Carboxylic Acid Group at the 7-Position on Interaction Profiles

The carboxylic acid group at the 7-position is a key functional group that significantly influences the interaction profile of this compound. As a weak acid, this group can exist in both its protonated (COOH) and deprotonated (COO-) forms at physiological pH, which has important implications for its interactions.

Key interaction capabilities of the carboxylic acid group include:

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). This allows it to form strong and directional hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, tyrosine, histidine, and lysine. nih.gov

Ionic Interactions: In its deprotonated carboxylate form, the group can form strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine, arginine, and histidine.

Chelation: The two oxygen atoms of the carboxylic acid can act as a bidentate ligand to chelate metal ions that may be present as cofactors in the active site of certain enzymes.

The position of the carboxylic acid on the phenyl ring can have a minimal effect on potency in some systems, while in others, it can be critical. nih.gov The proximity of the 7-carboxylic acid to the furan oxygen and the 6-fluoro substituent in this compound creates a unique electronic and steric environment that will dictate its specific binding interactions.

Effects of Modifications on the Furan Ring and Benzene Moiety on Structural Features

Modifications on the Furan Ring:

Substitution at C2 and C3: As mentioned, these positions are critical for activity. The introduction of different substituents can alter the planarity of the benzofuran system. While the benzofuran ring system is generally planar, bulky substituents can introduce steric strain, leading to deviations from planarity. cwu.edu

Ring Opening: Under certain chemical conditions, the furan ring of benzofurans can undergo ring-opening reactions, leading to the formation of ortho-functionalized phenol (B47542) derivatives. nih.gov This highlights the chemical reactivity of the furan moiety and the potential for the creation of structurally diverse compounds.

Saturation: Reduction of the 2,3-double bond in the furan ring leads to the formation of 2,3-dihydrobenzofurans. This loss of aromaticity in the furan ring can significantly alter the molecule's conformation and its interaction with biological targets, while in some cases maintaining activity against diverse cancer cell lines. slideshare.net

Modifications on the Benzene Moiety:

Substituent Effects: The electronic nature of substituents on the benzene ring influences the reactivity of the entire benzofuran system. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. acs.orgacs.org

Positional Isomerism: The position of substituents on the benzene ring is crucial. For instance, studies have shown that higher biological activity can be observed in compounds with methoxy (B1213986) groups at the C-6 position rather than the C-7 position of the benzofuran ring. slideshare.net

Bioisosteric Replacement: The benzene ring itself can be replaced with other aromatic or non-aromatic rings in a strategy known as bioisosteric replacement. The goal is to maintain or improve biological activity while altering physicochemical properties. nih.gov For example, replacing a benzene ring with a thiophene (B33073) or pyridine (B92270) ring can introduce different electronic and hydrogen-bonding properties. researchgate.net

Rational Design Principles for Analogs with Modulated Properties

The rational design of analogs of this compound with modulated properties is guided by the SAR principles discussed above. The goal is to systematically modify the structure to enhance desired properties, such as potency and selectivity, while minimizing undesirable ones, like toxicity or poor metabolic stability. Key strategies include:

Bioisosteric Replacement: This is a fundamental strategy in medicinal chemistry where a functional group is replaced by another group with similar steric and electronic properties. spirochem.comnih.govslideshare.netresearchgate.netresearchgate.net For the carboxylic acid group at the 7-position, potential bioisosteres include tetrazoles, sulfonamides, or hydroxamic acids, which can mimic the acidic and hydrogen-bonding properties of the carboxylic acid. nih.gov For the fluorine atom at the 6-position, other halogens or small electron-withdrawing groups could be explored.

Scaffold Hopping: This involves replacing the central benzofuran core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. researchgate.net This can lead to the discovery of novel chemical series with improved properties and potentially new intellectual property.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design analogs that fit optimally into the binding site. mdpi.com This allows for the rational introduction of substituents that can form specific favorable interactions with the target protein.

Privileged Structure-Based Design: The benzofuran scaffold is considered a "privileged structure" due to its recurrence in many biologically active compounds. beilstein-journals.org This suggests that it provides a good starting point for the design of new ligands for a variety of targets. By decorating the benzofuran core with different functional groups, libraries of compounds can be created and screened for desired activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. aub.edu.lb

In the context of benzofuran derivatives, QSAR studies typically involve the following steps:

Data Set Collection: A series of benzofuran derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors quantify different aspects of the molecular structure, including:

Physicochemical properties: LogP (lipophilicity), molar refractivity, and polar surface area.

Electronic properties: Atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Topological and geometrical properties: Molecular connectivity indices, shape indices, and steric parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

Design and Synthesis of Hybrid Benzofuran Scaffolds for Enhanced Structural Diversity

Molecular hybridization is a key strategy in modern drug design, involving the combination of two or more pharmacophoric units to create a single, new hybrid molecule. researchgate.net This approach is employed to design compounds with potentially enhanced biological activity, improved selectivity, or a dual mechanism of action. The benzofuran ring system, and specifically derivatives of benzofuran carboxylic acids, are recognized as valuable scaffolds for developing such hybrid molecules due to their wide range of biological properties. nih.govelsevierpure.com

The core principle behind designing hybrid benzofuran scaffolds is to augment structural diversity by chemically linking the benzofuran nucleus with other biologically active heterocyclic systems. nih.gov This fusion of distinct molecular frameworks aims to achieve a synergistic effect, where the resulting hybrid compound exhibits properties superior to the individual components. nih.gov Research in this area has led to the synthesis of benzofuran hybrids incorporating a variety of other scaffolds, including imidazole, quinazolinone, piperazine, and quinoline (B57606), among others. researchgate.netnih.govbeilstein-journals.org

Synthesis of Benzofuran-Quinoline Hybrids

A prominent example of this hybridization strategy is the development of compounds that merge the benzofuran and quinoline ring systems. The synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives illustrates a modular and efficient approach to generating structural diversity. beilstein-journals.orgnih.gov

The synthetic pathway typically proceeds in two main stages:

Formation of the Quinoline Intermediate : The process begins with the synthesis of a key quinoline intermediate, ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate. This is achieved through a Friedländer condensation reaction, which involves reacting 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate. beilstein-journals.orgnih.gov

Construction of the Benzofuran Moiety : The synthesized quinoline intermediate is then subjected to a one-pot reaction with various substituted salicylaldehydes. This step, followed by ester hydrolysis, constructs the benzofuran portion of the molecule and yields the final hybrid carboxylic acid. beilstein-journals.orgnih.gov

This synthetic route is highly adaptable, as a wide array of substituents can be introduced on the salicylaldehyde (B1680747) precursor, leading to a diverse library of final hybrid compounds for biological screening. nih.gov

Below is a table of representative compounds synthesized using this method.

| Compound ID | Salicylaldehyde Substituent | Final Hybrid Product Name |

|---|---|---|

| 3a | Unsubstituted | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid |

| 3b | 4-Methoxy | 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid |

| 3e | 4-Bromo | 2-(5-Bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid |

| 3h | Derived from 2-hydroxy-1-naphthaldehyde | 2-(Naphtho[2,1-b]furan-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid |

(Data sourced from references beilstein-journals.orgnih.gov)

Diversity-Oriented Synthesis (DOS) Strategies